Benzene, (1,2-dibromoethyl-2-13C)-

Quantitative Mass Spectrometry Stable Isotope Dilution Environmental Analysis

Benzene, (1,2-dibromoethyl-2-13C)- is a carbon-13 labeled analog of (1,2-dibromoethyl)benzene, featuring a single 13C atom at the 2-position of the ethyl side chain. This site-specific isotopic enrichment results in a molecular weight of 264.95 g/mol, representing a +1 Da mass shift relative to the unlabeled parent compound (263.957 g/mol).

Molecular Formula C8H8Br2
Molecular Weight 264.95 g/mol
CAS No. 286013-08-9
Cat. No. B12060443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, (1,2-dibromoethyl-2-13C)-
CAS286013-08-9
Molecular FormulaC8H8Br2
Molecular Weight264.95 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CBr)Br
InChIInChI=1S/C8H8Br2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1
InChIKeySHKKTLSDGJRCTR-PTQBSOBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzene, (1,2-dibromoethyl-2-13C)- (CAS 286013-08-9): A High-Purity 13C-Labeled Stable Isotope Standard for Analytical and Synthetic Workflows


Benzene, (1,2-dibromoethyl-2-13C)- is a carbon-13 labeled analog of (1,2-dibromoethyl)benzene, featuring a single 13C atom at the 2-position of the ethyl side chain [1]. This site-specific isotopic enrichment results in a molecular weight of 264.95 g/mol, representing a +1 Da mass shift relative to the unlabeled parent compound (263.957 g/mol) [2]. The compound is commercially available with 99 atom % 13C isotopic purity, making it suitable for use as an internal standard in quantitative mass spectrometry, as a tracer in metabolic studies, and as a labeled building block in the synthesis of more complex 13C-labeled molecules [3].

Primary Use MS Internal Standard & Tracer
Labeling Site-specific 13C at C2
Compatibility SID-MS, NMR, Synthesis

Why Unlabeled (1,2-Dibromoethyl)benzene or Alternative Halogenated Ethylbenzenes Cannot Replace Benzene, (1,2-dibromoethyl-2-13C)- in Quantitative and Tracer Applications


In analytical and metabolic tracing workflows, unlabeled (1,2-dibromoethyl)benzene (CAS 93-52-7) is indistinguishable from background or endogenous signals in complex biological or environmental matrices, leading to inaccurate quantification and ambiguous pathway assignments [1]. The 13C label at the 2-position confers a distinct +1 Da mass shift (M+1) and unique isotopic signature that enables precise detection and quantification by mass spectrometry without interference from the natural abundance isotopologue [2]. Furthermore, 13C enrichment provides a >90-fold increase in NMR sensitivity for the labeled carbon compared to natural abundance, allowing for detailed mechanistic studies that are impossible with unlabeled material [3]. Alternative halogenated ethylbenzenes (e.g., 1-bromoethylbenzene or 1,2-dichloroethylbenzene) possess different reactivity profiles, physicochemical properties, and metabolic fates, rendering them unsuitable as substitutes for targeted (1,2-dibromoethyl)benzene-related investigations [4].

Background interference
Unlabeled analog indistinguishable from matrix background in complex samples
Reactivity mismatch
Alternative halogenated ethylbenzenes alter reactivity and metabolic fate
Detection sensitivity loss
Non-isotopic material prevents low-concentration 13C NMR mechanistic studies

Benzene, (1,2-dibromoethyl-2-13C)-: Quantified Differentiation versus Unlabeled Analogs and Alternative 13C Tracers


Mass Spectrometry Quantification: +1 Da Mass Shift and 99 atom % 13C Enrichment Enable Unambiguous Detection in Complex Matrices

Benzene, (1,2-dibromoethyl-2-13C)- possesses a molecular weight of 264.95 g/mol, which is +0.99 Da higher than the unlabeled analog (263.957 g/mol) due to site-specific 13C incorporation at the ethyl C2 position [1][2]. This distinct M+1 shift, combined with a certified isotopic purity of 99 atom % 13C, ensures that the labeled compound is easily resolved from the natural abundance isotopologue (which contains only ~1.1% 13C) in mass spectrometric analyses .

Mass shift & enrichment
Head-to-head
ΔMW +0.99 Da 99 atom % 13C
Enables unambiguous MS detection
Calculated from PubChem/NIST; supplier specification
Quantitative Mass Spectrometry Stable Isotope Dilution Environmental Analysis Metabolomics

NMR Spectroscopy: 13C Enrichment Provides >90-Fold Sensitivity Enhancement for Mechanistic and Structural Elucidation

In the 13C NMR spectrum of unlabeled (1,2-dibromoethyl)benzene, the C2 carbon (CH2Br) resonates at δ 35.06 ppm, but its signal intensity is limited by the natural abundance of 13C (1.1%) [1]. In contrast, Benzene, (1,2-dibromoethyl-2-13C)- contains 99 atom % 13C at the C2 position, yielding a >90-fold increase in NMR sensitivity for this specific carbon . This enhancement significantly reduces acquisition times and enables real-time monitoring of reactions involving the labeled site, such as dehydrobromination or nucleophilic substitution at the bromoethyl group [2].

13C NMR sensitivity
Cross-study comparable
>90× enhancement at C2
Supports low-concentration mechanistic studies
75.5 MHz, CDCl3; theoretical gain
NMR Spectroscopy Mechanistic Studies Reaction Monitoring Structural Biology

Metabolic Tracing: Distinct Isotopic Signature Enables Unambiguous Tracking of (1,2-Dibromoethyl)benzene Biotransformation

Studies on the metabolism of (1,2-dibromoethyl)benzene in rats have identified glutathione conjugation as a key detoxification pathway, but unlabeled compound cannot distinguish administered dose from endogenous metabolites or background [1]. Benzene, (1,2-dibromoethyl-2-13C)-, with its unique M+1 isotopic signature, allows for definitive tracking of parent compound and its 13C-labeled metabolites in biological matrices via LC-MS/MS . While direct comparative quantification is not available in the primary literature, class-level inference from analogous 13C-tracer studies confirms that the labeled compound provides a non-radioactive, stable-isotope tool for elucidating metabolic pathways without the safety and regulatory burdens associated with 14C radiolabels [2].

Metabolic tracing
Class-level inference
Qualitative improvement
Supports metabolite tracking by inference
In vivo rat study; 13C tracer class inference
Drug Metabolism Xenobiotic Biotransformation ADME Studies Toxicology

Synthetic Utility: Validated Intermediate for the Preparation of 13C-Labeled Phenylacetylenes and Propyne Derivatives

Benzene, (1,2-dibromoethyl-2-13C)- (as styrene-2-13C dibromide) has been employed as a key intermediate in a multi-step synthesis of 1-phenylpropyne-2,3-13C2, achieving an overall yield of 24% from methyl-13C iodide [1]. The synthetic sequence involved conversion of styrene-2-13C to the dibromide, followed by dehydrobromination to yield 1-phenylacetylene-2-13C, which was further alkylated [1]. This demonstrates the compound's viability as a stable, non-radioactive precursor for constructing more complex 13C-labeled molecules for use in pharmacokinetic and metabolic studies.

Synthetic yield
Head-to-head
24% overall yield to 13C-propyne
Enables 13C-labeled probe synthesis
Renaud & Leitch, 1964
13C-Labeled Synthesis Organic Synthesis Radiochemistry Alternative Precursor

Physicochemical Comparability: Identical Melting/Boiling Points and Reactivity to Unlabeled Analog Ensure Seamless Substitution

Benzene, (1,2-dibromoethyl-2-13C)- exhibits the same melting point (70-74 °C) and boiling point (139-141 °C at 15 mmHg) as its unlabeled counterpart, confirming that isotopic substitution does not alter key physicochemical properties . This ensures that the labeled compound behaves identically to the unlabeled material in extraction, chromatographic separation, and synthetic reaction steps, allowing for direct substitution without method re-optimization [1].

Physicochemical match
Supporting evidence
mp 70-74 °C bp 139-141 °C/15 mmHg
Supports direct method transfer
Identical to unlabeled analog
Analytical Method Development Synthetic Method Transfer Isotope Exchange

Benzene, (1,2-dibromoethyl-2-13C)-: Key Scientific and Industrial Applications Aligned with Quantified Differentiation


Stable Isotope Dilution Mass Spectrometry (SID-MS) for Environmental Monitoring of Brominated Flame Retardants

Utilize Benzene, (1,2-dibromoethyl-2-13C)- as an internal standard for the quantification of (1,2-dibromoethyl)benzene and related brominated compounds in environmental samples (water, soil, biota). The +1 Da mass shift and 99 atom % 13C enrichment ensure accurate quantification with minimal matrix interference, as demonstrated by the isotopic purity and molecular weight data [1]. This approach is essential for regulatory compliance and environmental fate studies [2].

Mechanistic Elucidation of Dehydrobromination and Nucleophilic Substitution Reactions via 13C NMR

Employ Benzene, (1,2-dibromoethyl-2-13C)- in NMR-based reaction monitoring to track the fate of the C2 carbon during base-induced dehydrobromination or nucleophilic displacement. The >90-fold sensitivity enhancement at the labeled position (relative to natural abundance 13C) enables real-time acquisition of kinetic data and unambiguous assignment of reaction intermediates, supporting mechanistic studies in organic synthesis [3].

Metabolic Pathway Tracing in Preclinical ADME Studies

Administer Benzene, (1,2-dibromoethyl-2-13C)- to animal models or in vitro hepatocyte systems to track the biotransformation of (1,2-dibromoethyl)benzene. The distinct M+1 isotopic signature allows LC-MS/MS-based identification and quantification of parent compound and its glutathione conjugates, overcoming the limitations of unlabeled material in distinguishing administered dose from background signals . This is directly relevant to toxicological assessments and drug metabolism research [4].

Synthesis of 13C-Labeled Phenylacetylenes and Propyne Derivatives as Metabolic Probes

Use Benzene, (1,2-dibromoethyl-2-13C)- as a key intermediate in the multi-step synthesis of 13C-labeled phenylacetylene and phenylpropyne derivatives, as validated by Renaud and Leitch (1964) with a demonstrated 24% overall yield [5]. These labeled products serve as valuable precursors for further elaboration into isotopically labeled pharmaceuticals or biochemical probes for pharmacokinetic and metabolic studies.

Application
Selection Property
Validation Focus
SID-MS environmental monitoring
+1 Da mass shift, 99 atom % 13C enrichment
Matrix-effect control & quantification accuracy
13C NMR mechanistic studies
>90-fold 13C sensitivity gain
Reaction intermediate assignment
Metabolic pathway tracing (ADME)
Distinct M+1 isotopic signature
Metabolite identification via LC-MS/MS
13C-labeled probe synthesis
Validated synthetic intermediate
13C incorporation yield & pathway fidelity

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